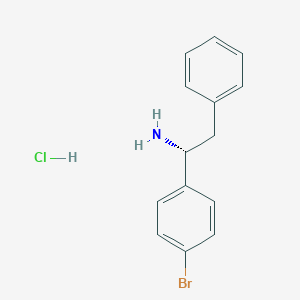

(1R)-1-(4-Bromophenyl)-2-phenylethanamine;hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

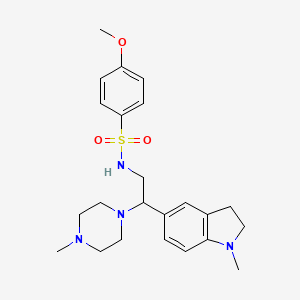

(1R)-1-(4-Bromophenyl)-2-phenylethanamine;hydrochloride, also known as brompheniramine, is a widely used antihistamine drug. It belongs to the class of alkylamines and is used to treat various allergic reactions such as hay fever, hives, and allergic rhinitis. Brompheniramine works by blocking the action of histamine, a chemical released by the body in response to allergens.

Wirkmechanismus

Brompheniramine works by blocking the action of histamine, a chemical released by the body in response to allergens. Histamine causes the symptoms associated with allergic reactions such as itching, sneezing, and runny nose. By blocking the action of histamine, (1R)-1-(4-Bromophenyl)-2-phenylethanamine;hydrochlorideine reduces the severity of these symptoms.

Biochemical and Physiological Effects

Brompheniramine is rapidly absorbed from the gastrointestinal tract and reaches peak plasma concentrations within 2-4 hours. It is metabolized in the liver and excreted in the urine. The half-life of (1R)-1-(4-Bromophenyl)-2-phenylethanamine;hydrochlorideine is approximately 24 hours. The drug has a sedative effect and can cause drowsiness, dizziness, and impaired coordination. Brompheniramine also has anticholinergic effects, which can cause dry mouth, blurred vision, and constipation.

Vorteile Und Einschränkungen Für Laborexperimente

Brompheniramine is widely used in laboratory experiments to investigate the role of histamine in allergic reactions. Its advantages include its well-established mechanism of action, low cost, and availability. However, its sedative effect can be a limitation, as it can interfere with experimental outcomes.

Zukünftige Richtungen

For research include the development of new antihistamine drugs and further investigation of the role of histamine in other physiological processes.

Synthesemethoden

The synthesis of (1R)-1-(4-Bromophenyl)-2-phenylethanamine;hydrochloride involves the reaction of 4-bromobenzaldehyde with phenethylamine in the presence of a reducing agent such as sodium borohydride. The resulting intermediate is then treated with hydrochloric acid to obtain the final product.

Wissenschaftliche Forschungsanwendungen

Brompheniramine has been extensively studied for its antihistamine properties. It has been used in various scientific research studies to investigate its efficacy in treating allergic reactions. For example, a study conducted by Kuna et al. (2013) evaluated the effectiveness of (1R)-1-(4-Bromophenyl)-2-phenylethanamine;hydrochlorideine in reducing symptoms of seasonal allergic rhinitis. The study found that (1R)-1-(4-Bromophenyl)-2-phenylethanamine;hydrochlorideine was effective in reducing nasal congestion, sneezing, and itching.

Eigenschaften

IUPAC Name |

(1R)-1-(4-bromophenyl)-2-phenylethanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14BrN.ClH/c15-13-8-6-12(7-9-13)14(16)10-11-4-2-1-3-5-11;/h1-9,14H,10,16H2;1H/t14-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLEZWKKQWPLSLN-PFEQFJNWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C2=CC=C(C=C2)Br)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@H](C2=CC=C(C=C2)Br)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15BrClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1R)-1-(4-Bromophenyl)-2-phenylethanamine;hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-methoxybenzyl)-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2912670.png)

![(1R,2R,5R,6S,8aS)-6-hydroxy-5-(hydroxymethyl)-2,5,8a-trimethyl-octahydro-2H-dispiro[naphthalene-1,2':5',3''-bis(oxolane)]-5''-one](/img/structure/B2912672.png)

![1-Butyl-3,4,7,9-tetramethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2912674.png)

![Ethyl 2-[4-(2,5-dioxopyrrolidin-1-yl)benzoyl]imino-3-prop-2-enyl-1,3-benzothiazole-6-carboxylate](/img/structure/B2912679.png)

![N1-([2,2'-bifuran]-5-ylmethyl)-N2-(4-fluorobenzyl)oxalamide](/img/structure/B2912684.png)

![N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-(methylthio)benzamide hydrochloride](/img/structure/B2912689.png)

![(4-(Benzo[d]thiazol-2-yloxy)piperidin-1-yl)(2-bromophenyl)methanone](/img/structure/B2912690.png)

![2-[4-(3-acetylphenyl)sulfonylpiperazin-1-yl]-N-(1-cyanocyclohexyl)acetamide](/img/structure/B2912692.png)